molecular formula C20H22N4O3 B5597604 1-(2-methoxyphenyl)-N-methyl-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)-1H-pyrazole-4-carboxamide

1-(2-methoxyphenyl)-N-methyl-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B5597604
M. Wt: 366.4 g/mol
InChI Key: HRPYIJPXXXJDFI-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-N-methyl-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O3 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.16919058 g/mol and the complexity rating of the compound is 520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Pyrazole and Pyrazolopyrimidine Derivatives : Compounds similar to the one you're interested in have been synthesized for their potential cytotoxic activity. For example, 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides were synthesized and screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the ongoing interest in pyrazole derivatives for therapeutic applications (Hassan et al., 2014).

Antibacterial and Antifungal Activities

  • Novel Oxadiazoles Synthesis : The creation of novel 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles demonstrated significant antibacterial activity, showcasing the application of structurally similar compounds in developing new antimicrobial agents (Rai et al., 2009).

Anti-Inflammatory and Analgesic Agents

  • Derivatives as Anti-Inflammatory Agents : Research on derivatives from visnaginone and khellinone, which share a common interest in the chemical exploration of pyrazole compounds, has shown significant analgesic and anti-inflammatory activities, suggesting the utility of such compounds in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Antioxidant Additives

  • Synthesis and Evaluation of Thiazoles as Antioxidants : The synthesis of thiazole derivatives for use as antioxidant additives in lubricating oils further exemplifies the broad range of applications for compounds with structural similarities to the one , highlighting the diversity of potential industrial and pharmaceutical applications (Amer et al., 2011).

Antidiabetic Screening

  • Antidiabetic Activity of Dihydropyrimidine Derivatives : Novel compounds synthesized for in vitro antidiabetic screening indicate the potential for structurally related compounds to contribute to the development of new treatments for diabetes, showcasing the importance of such research in addressing global health challenges (Lalpara et al., 2021).

Properties

IUPAC Name

1-(2-methoxyphenyl)-N-methyl-N-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-23(13-16-15-7-3-5-9-18(15)27-22-16)20(25)14-11-21-24(12-14)17-8-4-6-10-19(17)26-2/h4,6,8,10-12H,3,5,7,9,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPYIJPXXXJDFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NOC2=C1CCCC2)C(=O)C3=CN(N=C3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.